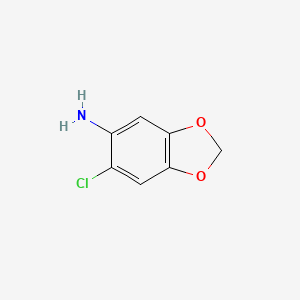

6-Chloro-1,3-benzodioxol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

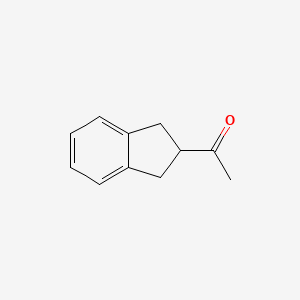

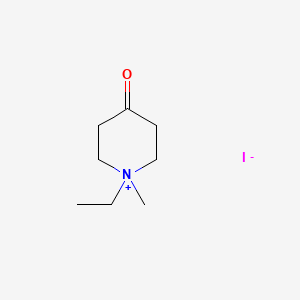

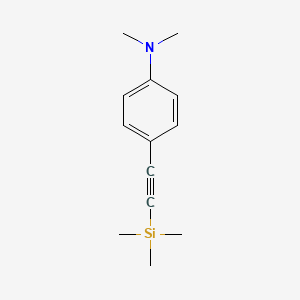

6-Chloro-1,3-benzodioxol-5-amine is a chemical compound with the linear formula C7H6ClNO2 . It has a molecular weight of 171.584 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 6-Chloro-1,3-benzodioxol-5-amine consists of a benzodioxol ring with an amine group at the 5th position and a chlorine atom at the 6th position . The compound has a molecular weight of 171.584 .Aplicaciones Científicas De Investigación

Metabolic Fate in Rats

A study on the metabolism of a closely related compound, [14C]-5-chloro-1,3-benzodioxol-4-amine, administered intraperitoneally to rats, revealed complex metabolic pathways. The research found that the majority of the dose was excreted in urine within the first 12 hours, with a demethylenated monosulfate conjugate identified as the main metabolite. This study provides insight into the metabolic fate of similar compounds in biological systems, indicating potential applications in studying the environmental fate and bioaccumulation of benzodioxol derivatives (T. Athersuch et al., 2007).

Synthetic Applications

Research exploring 1-chloro-1,2-benziodoxol-3-one, a compound with structural similarities to 6-Chloro-1,3-benzodioxol-5-amine, has demonstrated its efficacy as a chlorinating agent and oxidant for aniline derivatives. This study highlights the compound's utility in the ortho-selective chlorination of aryls under aqueous conditions, suggesting potential applications in synthetic chemistry for producing various organochlorine compounds (B. Vinayak et al., 2018).

Antibacterial Activity

Another study utilized 1,3-Benzodioxol-5-amine as a precursor for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These compounds were then evaluated for their antibacterial activity, providing a foundation for the development of new antibacterial agents. Although the compounds showed moderate inhibitory activity compared to ciprofloxacin, this research opens avenues for the synthesis of novel antibacterial substances based on benzodioxol derivatives (Aziz‐ur‐Rehman et al., 2015).

Bacterial Biofilm Inhibition

A study focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrated their effectiveness in inhibiting bacterial biofilms of Escherichia coli and Bacillus subtilis. The findings suggest these compounds' potential as therapeutic agents targeting bacterial biofilms, a significant challenge in treating persistent bacterial infections (M. Abbasi et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

6-chloro-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIZUCQONQQINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424372 |

Source

|

| Record name | 6-chloro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,3-benzodioxol-5-amine | |

CAS RN |

76958-07-1 |

Source

|

| Record name | 6-chloro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)